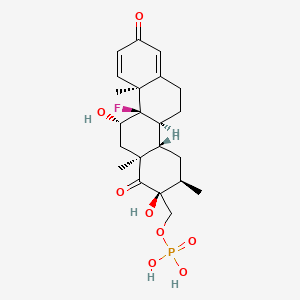
16a-Homo Betamethasone Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16a-Homo Betamethasone Phosphate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, modified to enhance its pharmacological effects. The compound is characterized by its molecular formula C22H30FO8P and a molecular weight of 472.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16a-Homo Betamethasone Phosphate involves multiple steps, starting from the parent compound, betamethasone. The process includes fluorination, hydroxylation, and phosphorylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the fluorine and hydroxyl groups, can produce a range of analogs with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological profiles .
Scientific Research Applications
16a-Homo Betamethasone Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical research to explore its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Applied in the development of pharmaceutical formulations and quality control testing
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. Key molecular targets include NF-Kappa B and phospholipase A2 , which play crucial roles in the inflammatory pathway .
Comparison with Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: Another corticosteroid with a similar mechanism of action but varying potency and duration of effect.
Prednisolone: A corticosteroid with a broader range of applications but less potency compared to 16a-Homo Betamethasone Phosphate.
Uniqueness: this compound is unique due to its enhanced stability and potency, making it a valuable compound for research and therapeutic applications. Its specific modifications allow for targeted effects with reduced side effects compared to other corticosteroids .
Properties
Molecular Formula |
C22H30FO8P |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[(2S,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,11-dihydroxy-3,10a,12a-trimethyl-1,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,3)22(15,23)17(25)10-19(16,2)18(26)21(12,27)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21-,22+/m1/s1 |
InChI Key |
UMDXSWFTRAIQMC-GIZUVNIVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(=O)[C@]1(COP(=O)(O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(=O)C1(COP(=O)(O)O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
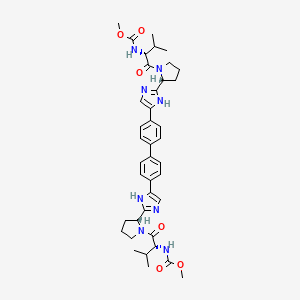

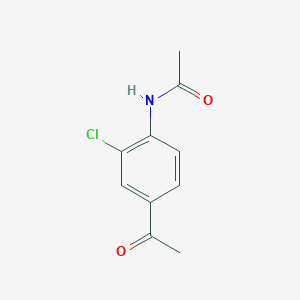
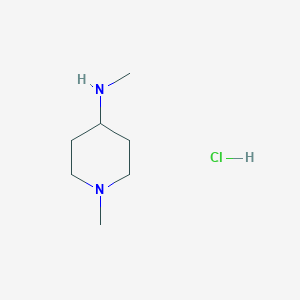
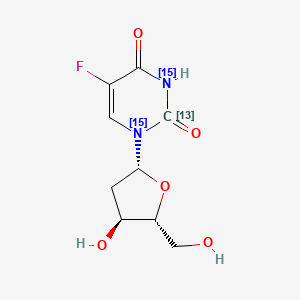

![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)

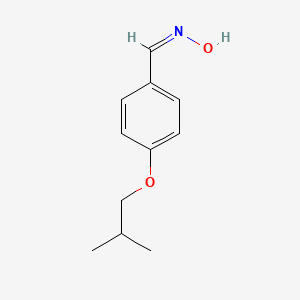
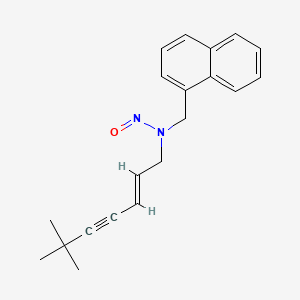
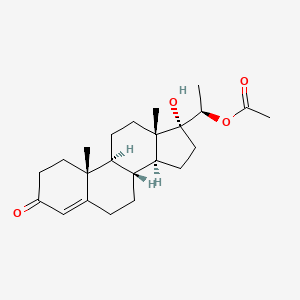
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
